(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide
CAS No.:
Cat. No.: VC13468275
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C16H19N3O/c1-11(17)16(20)19(13-6-7-13)10-15-14-5-3-2-4-12(14)8-9-18-15/h2-5,8-9,11,13H,6-7,10,17H2,1H3/t11-/m0/s1 |
| Standard InChI Key | WKCCOWDAAHBWNM-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |
| SMILES | CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |
| Canonical SMILES | CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Cyclopropyl group: A three-membered carbocyclic ring known for enhancing metabolic stability and modulating lipophilicity .
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Isoquinoline scaffold: A bicyclic aromatic system common in alkaloids and kinase inhibitors .
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(S)-2-Aminopropionamide backbone: A chiral center critical for stereoselective interactions with biological targets .
Molecular Formula:
Molecular Weight: 294.37 g/mol (calculated using PubChem data ).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.66 ± 0.15 | |
| PSA (Polar Surface Area) | 58.2 Ų | |
| Solubility | Low (DMSO-soluble) |
Synthesis and Structural Analogues
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Amide Coupling: Reacting (S)-2-aminopropionic acid with cyclopropylamine in the presence of DCC (dicyclohexylcarbodiimide) .
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Isoquinoline Functionalization: Introducing the isoquinolin-1-ylmethyl group via nucleophilic substitution or reductive amination .
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Chiral Resolution: Enantiomeric purity is achieved using chiral HPLC or asymmetric catalysis .
Key Reaction Conditions:
Table 2: Yield Optimization in Synthesis
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Amide Formation | 77 | DCM, 0–5°C, 2 hours | |
| Isoquinoline Attachment | 65 | THF, Pd(OAc)₂, 60°C |
Pharmacological Activity and Mechanisms
Target Engagement
Structural analogs of this compound exhibit affinity for:
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Discoidin Domain Receptors (DDR1/2): Implicated in fibrosis and cancer progression .
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Neuropeptide Y Receptors (NPY-Rs): Modulators of appetite and anxiety .
Table 3: Biological Activity of Analogues
| Analog Structure | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| N-Cyclopropyl-N-methylpropanamide | DDR1 | 8.2 ± 2.3 | |
| Isoquinoline-derivatized amides | NPY1-R | 0.13 |
Mechanistic Insights
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DDR Inhibition: The cyclopropyl group enhances hydrophobic interactions with the kinase domain, while the isoquinoline moiety occupies the ATP-binding pocket .
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Stereoselectivity: The (S)-configuration optimizes hydrogen bonding with residues in the NPY1-R binding site .
Challenges and Future Directions
Limitations
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Low Solubility: Requires formulation strategies (e.g., nanoemulsions) .
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Synthetic Complexity: High-resolution chiral separation increases production costs .
Research Priorities
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